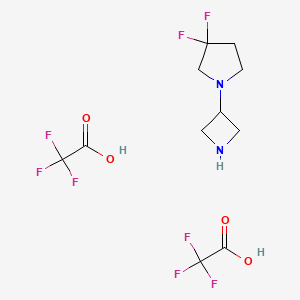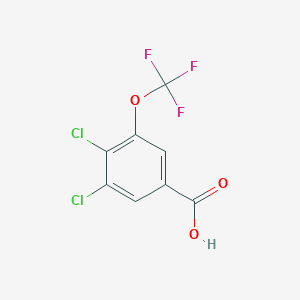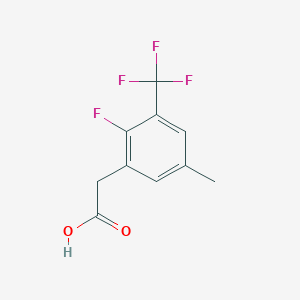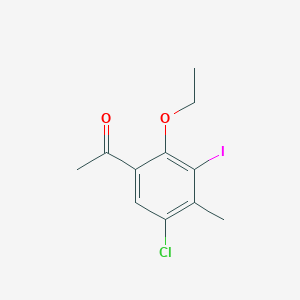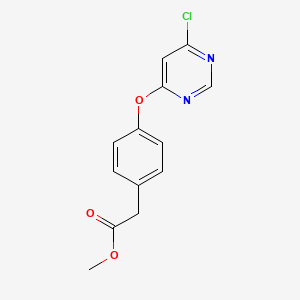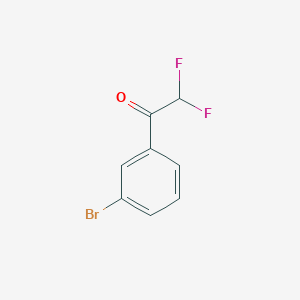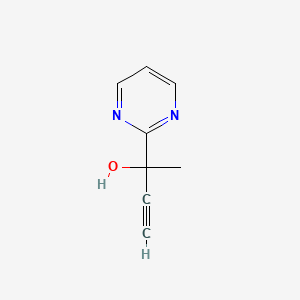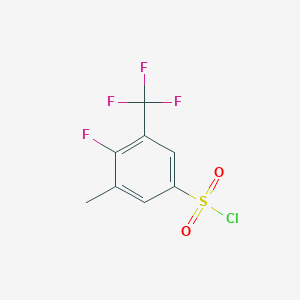
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
This compound, also known as 4-Methyl-3-trifluoromethyl-benzenesulfonyl chloride, is a chemical with the CAS Number: 151258-36-5 . It has a molecular weight of 258.65 and is typically an orange liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClF3O2S/c1-5-2-3-6 (15 (9,13)14)4-7 (5)8 (10,11)12/h2-4H,1H3 . This indicates that the compound contains carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is an orange liquid . It is stored at room temperature and has a molecular weight of 258.65 .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Novel Compounds : 4-Fluorobenzenesulfonyl chloride is used in the synthesis of various novel compounds, such as N-substituted phenyl benzenesulfonylureas, demonstrating its versatility in organic synthesis (Ta-n, 2015).
- Crystal and Molecular-Electronic Structure Analysis : Researchers have synthesized new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, including 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride, and analyzed their crystal and molecular structures, demonstrating the compound's potential in studying molecular-electronic interactions (Rublova et al., 2017).
Electrostatische Aktivierung and SNAr-Reactivity
- Electrostatic Activation of SNAr-Reactivity : This compound has been studied for its role in electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. It transforms into corresponding N-sulfonylpyridinium triflates, indicating its potential in facilitating mild condition SNAr reactions (Weiss & Pühlhofer, 2001).
Spectral and Luminescence Properties
- Investigation of Spectral and Luminescence Properties : The compound's derivatives have been used to study spectral and luminescence properties, contributing to understanding the electronic effects on molecular π-electron systems (Fedyunyaeva & Shershukov, 1993).
Fluorescent Probe Development
- Development of Fluorescent Probes : Derivatives of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride have been used in the development of fluorescent probes for detecting various substances, showcasing its application in analytical chemistry (Yang et al., 2010).
Photochemical Studies
- Photochemical Analysis : The compound has been involved in studies related to photochemistry, particularly in analyzing photophysical processes in different conditions, which aids in the understanding of photochemical behaviors of similar compounds (Al-ani, 1973).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-5(16(9,14)15)3-6(7(4)10)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEBTPWUQLABQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



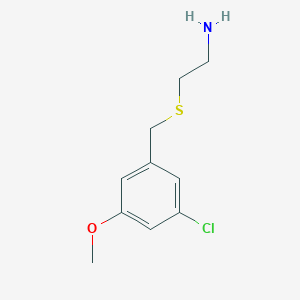
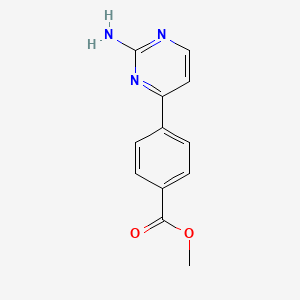
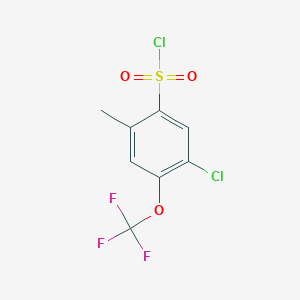
![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)
